molecular formula C21H16ClN3OS B2971602 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 897457-90-8

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B2971602
CAS No.: 897457-90-8
M. Wt: 393.89
InChI Key: UQUMSDDQCDHHQG-UHFFFAOYSA-N
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Description

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one features a fused imidazo[2,1-b][1,3]thiazole core substituted with a 4-chlorophenyl group at the 6-position and an ethanone moiety linked to a 2,3-dihydroindole at the 1-position. This structure combines electron-withdrawing (Cl) and aromatic heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors. The 4-chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the dihydroindole-ethanone moiety could influence solubility and metabolic stability .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c22-16-7-5-14(6-8-16)18-12-25-17(13-27-21(25)23-18)11-20(26)24-10-9-15-3-1-2-4-19(15)24/h1-8,12-13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUMSDDQCDHHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is then functionalized with a chlorophenyl group. The final step involves the attachment of the indole moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, solvent, and catalysts would be carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazole ring, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups introduced at the chlorophenyl position.

Scientific Research Applications

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs, based on evidence-derived

Compound Core Structure Aryl Substituent Functional Group Key Properties/Effects
Target Compound Imidazo[2,1-b][1,3]thiazole 4-Chlorophenyl Ethanone linked to 2,3-dihydroindole High electron-withdrawing effect; potential enhanced target binding
1-(4-Bromophenyl)-... () Benzoimidazo[1,2-b][1,2,4]triazole 4-Bromophenyl Ethanone Bromine’s larger atomic radius may increase steric hindrance, reducing bioavailability
6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole () Imidazo[2,1-b][1,3]thiazole (dihydro) 4-Methylphenyl Dihydroimidazo-thiazole Methyl group enhances lipophilicity, improving membrane permeability
2-[6-(4-Chlorophenyl)imidazo...acetohydrazide () Imidazo[2,1-b][1,3]thiazole 4-Chlorophenyl Hydrazide with methoxy-benzylidene Hydrazide group may increase reactivity but raise toxicity concerns

Structural and Electronic Analysis

  • Compared to 4-bromophenyl analogs (), the smaller Cl atom reduces steric bulk, possibly favoring binding . 4-Methylphenyl (): The electron-donating methyl group increases lipophilicity (higher logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Dihydro modifications () reduce aromaticity, altering electronic distribution .
  • Functional Groups: The ethanone-dihydroindole group (Target) likely improves metabolic stability compared to hydrazide derivatives (), which are prone to oxidation or hydrolysis .

Biological Activity

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies and data.

Chemical Structure

The molecular formula of the compound is C21H17ClN4O2SC_{21}H_{17}ClN_{4}O_{2}S. The structure consists of an imidazo[2,1-b][1,3]thiazole moiety substituted with a 4-chlorophenyl group and an indole derivative. The intricate arrangement of these functional groups contributes to its biological efficacy.

Antimicrobial Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antibacterial and antiviral properties. For instance:

  • Antitubercular Activity : Compounds similar to the target compound have shown promising results against Mycobacterium tuberculosis. One study reported an IC50 value of 2.32 μM for a related benzo-[d]-imidazo-[2,1-b]-thiazole derivative against M. tuberculosis H37Ra, suggesting potential effectiveness in treating tuberculosis .

Antitumor Activity

Imidazo[2,1-b][1,3]thiazoles have also been evaluated for their anticancer properties. A study demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties as well. Research has shown that imidazo[2,1-b][1,3]thiazole derivatives can modulate inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Properties : A series of imidazo[2,1-b][1,3]thiazole-coupled derivatives were synthesized and tested for anticancer activity. The results indicated that these compounds could inhibit tumor growth significantly in vitro .
  • Structure-Activity Relationship (SAR) : Investigations into the structural modifications of imidazo[2,1-b][1,3]thiazoles revealed that specific substitutions on the thiazole ring significantly influenced their biological activity. For example, the presence of electron-withdrawing groups enhanced their potency against various pathogens .

Data Summary

Biological Activity IC50/Activity Reference
Antitubercular2.32 μM
AnticancerVaries by compound
Anti-inflammatoryModulation observed

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one?

  • Methodological Answer : A common approach involves refluxing intermediates (e.g., 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one derivatives) with substituted imidazo[2,1-b][1,3]thiazoles in ethanol under acidic or basic conditions. Reaction progress is monitored via TLC, followed by concentration, ice quenching, and purification using column chromatography (silica gel, ethyl acetate/hexane gradient). Recrystallization from ethanol yields pure product .

Q. How can researchers optimize reaction conditions for imidazo-thiazole ring formation?

  • Methodological Answer : Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) reduces reaction time from hours to minutes compared to conventional reflux. Substituent-dependent optimization (e.g., electron-withdrawing groups like 4-chlorophenyl) may require adjusted temperatures or solvent systems (e.g., DMF for polar intermediates) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the imidazo-thiazole core (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to the thiazole sulfur) .
  • IR : Detect carbonyl stretches (~1680 cm⁻¹ for the ethanone group) and C-Cl vibrations (~750 cm⁻¹) .
  • HRMS : Validate molecular ion ([M+H]⁺) and fragment patterns matching the fused heterocyclic structure .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved during purification?

  • Methodological Answer : Contradictions arise from varying crystallinity and substituent effects. A stepwise solubility test (e.g., DCM → methanol → DMSO) identifies optimal recrystallization solvents. For stubborn impurities, mixed-bed chromatography (reverse-phase C18 + normal-phase silica) improves resolution .

Q. What strategies address low yields in Mannich reactions involving the indole moiety?

  • Methodological Answer : Steric hindrance at the indole N-1 position may require:

  • Pre-activation with Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity.
  • Solvent switching to THF or acetonitrile to stabilize reactive intermediates .

Q. How do electronic effects of the 4-chlorophenyl group influence biological activity?

  • Methodological Answer : Comparative SAR studies using analogs (e.g., 4-fluorophenyl, 4-methylphenyl) reveal:

  • Electron-withdrawing groups (e.g., Cl) enhance π-stacking with hydrophobic enzyme pockets (e.g., kinase targets).
  • Activity loss in nitro- or methoxy-substituted analogs suggests steric/electronic incompatibility .

Q. What computational methods predict metabolic stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO gaps to identify reactive sites (e.g., imidazo-thiazole ring susceptible to oxidation).
  • Molecular Dynamics (MD) : Simulates CYP450 binding to predict demethylation or hydroxylation pathways .

Data Analysis & Contradiction Resolution

Q. Why do HPLC purity assays sometimes conflict with NMR integration results?

  • Methodological Answer :

  • HPLC-UV may fail to detect non-UV-active impurities (e.g., inorganic salts).
  • ¹H NMR with qNMR : Use internal standards (e.g., maleic acid) for quantitative impurity profiling .

Q. How to interpret inconsistent IC₅₀ values across cell lines?

  • Methodological Answer :

  • Normalize data to ATP levels (CellTiter-Glo® assay) to account of metabolic variability.
  • Validate target engagement using cellular thermal shift assays (CETSA) .

Tables for Key Data

Synthetic Yield Optimization
Condition
Conventional reflux
Microwave-assisted
Catalytic (Pd/C)
SAR of 4-Substituted Phenyl Analogs
Substituent
4-Cl
4-F
4-OCH₃

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